molecular formula C11H12N4S B12914514 N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide

Cat. No.: B12914514
M. Wt: 232.31 g/mol
InChI Key: GGUMDUIFCXWLHY-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with acetimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetimidamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of thiadiazole derivatives.

Properties

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

N'-(5-benzyl-1,3,4-thiadiazol-2-yl)ethanimidamide

InChI

InChI=1S/C11H12N4S/c1-8(12)13-11-15-14-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15)

InChI Key

GGUMDUIFCXWLHY-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\C1=NN=C(S1)CC2=CC=CC=C2)/N

Canonical SMILES

CC(=NC1=NN=C(S1)CC2=CC=CC=C2)N

Origin of Product

United States

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